molecular formula C17H14N4O B7152916 N-[4-(pyridin-4-ylmethyl)phenyl]pyridazine-4-carboxamide

N-[4-(pyridin-4-ylmethyl)phenyl]pyridazine-4-carboxamide

Cat. No.: B7152916
M. Wt: 290.32 g/mol
InChI Key: FGPNOCDWYGMQER-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-ylmethyl)phenyl]pyridazine-4-carboxamide is an organic compound that features a pyridazine ring substituted with a carboxamide group and a phenyl ring bearing a pyridin-4-ylmethyl substituent

Properties

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-7-10-19-20-12-15)21-16-3-1-13(2-4-16)11-14-5-8-18-9-6-14/h1-10,12H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPNOCDWYGMQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CN=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]pyridazine-4-carboxamide typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with pyridazine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-ylmethyl)phenyl]pyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyridine and phenyl rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(pyridin-4-ylmethyl)phenyl]pyridazine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-ylmethyl)phenyl]pyridazine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(pyridin-4-ylmethyl)phenyl]pyridazine-4-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science, where specific interactions and properties are required.

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